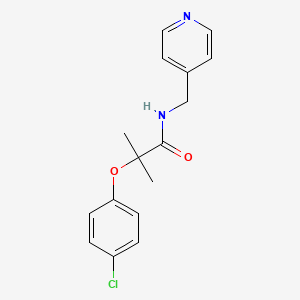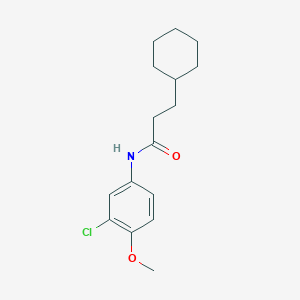![molecular formula C18H20N2O2 B5739513 N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
N-[2-(acetylamino)phenyl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-4-phenylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Nootropil), is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It was first synthesized in the 1960s by Romanian chemist Corneliu E. Giurgea, who coined the term "nootropic" to describe its unique properties.
Mécanisme D'action
The exact mechanism of action of N-[2-(acetylamino)phenyl]-4-phenylbutanamide is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine and glutamate, two neurotransmitters that are involved in memory and learning. It also increases the density of certain receptors in the brain, such as the AMPA receptor, which is involved in synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects. It also increases the synthesis of certain proteins in the brain, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(acetylamino)phenyl]-4-phenylbutanamide in lab experiments is its well-established safety profile. It has been used in clinical settings for decades and has been shown to be safe and well-tolerated. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on N-[2-(acetylamino)phenyl]-4-phenylbutanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. It has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or athletes. Finally, there is interest in developing new analogs of this compound that may have even greater cognitive-enhancing effects.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-4-phenylbutanamide involves the reaction of 4-phenylbutyric acid with ethyl chloroformate, followed by the addition of N-[2-(acetylamino)phenyl]-4-phenylbutanamideyl-L-prolylglycine. The resulting compound is then purified to obtain the final product.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-4-phenylbutanamide has been extensively studied for its cognitive-enhancing effects. It is believed to improve memory, learning, and attention by modulating the activity of neurotransmitters in the brain, such as acetylcholine and glutamate. It has also been shown to have neuroprotective effects, protecting the brain from damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(21)19-16-11-5-6-12-17(16)20-18(22)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGYUSVPOORQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)

![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)
![methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate](/img/structure/B5739527.png)

![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)

